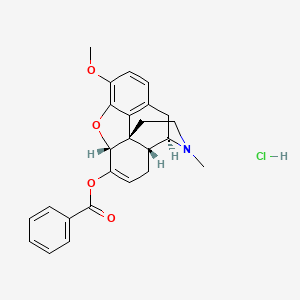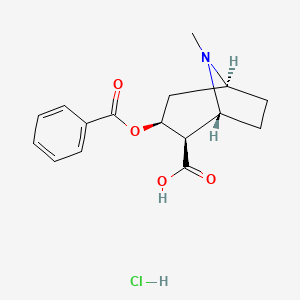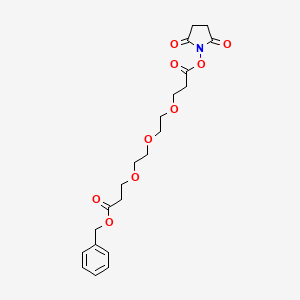
CCR1 antagonist 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The C-C motif chemokine receptor 8 (CCR8) is a class A G-protein coupled receptor that has emerged as a promising therapeutic target in cancer . Antagonists targeting CCR1, such as “CCR1 antagonist 8”, may provide a novel approach for treating multiple myeloma . These antagonists display a high degree of specificity, and in some cases, signaling bias .
Synthesis Analysis
A convergent, robust, and concise synthesis of a developmental CCR1 antagonist is described using continuous flow technology . Following an expeditious S N Ar sequence for cyclopropane introduction, a safe, continuous flow Curtius rearrangement was developed for the synthesis of a p-methoxybenzyl (PMB) carbamate .
Molecular Structure Analysis
The structure of CCR8 in complex with an antagonist antibody or the endogenous agonist ligand CCL1 has been determined . The studies reveal characteristic antibody features allowing recognition of the CCR8 extracellular loops and CCL1-CCR8 interaction modes that are distinct from other chemokine receptor-ligand pairs .
Chemical Reactions Analysis
In vitro, CCR1 antagonists display a high degree of specificity, and in some cases, signaling bias . In vivo studies have shown they can reduce tumor burden, minimize osteolytic bone damage, deter metastasis, and limit disease progression in multiple myeloma models .
Scientific Research Applications
Autoimmune Disease Treatment : CCR1 antagonists have been identified as potential treatments for autoimmune diseases. For instance, BX 471, a non-peptide CCR1 antagonist, demonstrated effectiveness in reducing disease in a rat model of multiple sclerosis. This suggests that CCR1 antagonists might be useful in treating chronic inflammatory diseases (Liang et al., 2000).
Multiple Myeloma : CCR1 plays a significant role in multiple myeloma, and CCR1 antagonists are being evaluated for their therapeutic potential in this context. Despite the challenges in advancing these compounds through clinical trials, ongoing research suggests potential applications in treating multiple myeloma (Karash & Gilchrist, 2011).
Rheumatoid Arthritis : CCR1 antagonists have shown promise in experimental arthritis models. For example, J‐113863, a non-peptide antagonist of CCR1, ameliorated murine arthritis and altered cytokine networks, indicating potential for treating rheumatoid arthritis (Amat et al., 2006).
Multiple Sclerosis (MS) : Trials involving CCR1 antagonists in patients with relapsing/remitting MS did not show significant treatment differences for tested MRI variables, suggesting that CCR1 might not contribute to initial leukocyte infiltration in this condition (Zipp et al., 2006).
Inflammatory Diseases : CCR1 antagonists have been involved in a variety of animal models of disease, with recent compounds showing promise in preclinical settings. These findings support the potential use of CCR1 antagonists in treating inflammatory conditions (Cheng & Jack, 2008).
Fungal Asthma : In a study of chronic fungal asthma induced by Aspergillus fumigatus, the CCR1 antagonist BX‐471 significantly reduced airway inflammation, hyper-responsiveness, and remodeling, suggesting therapeutic potential in asthma management (Carpenter et al., 2005).
Drug Design Insights : Research into the binding modes of CCR1 antagonists has provided valuable insights for drug design and mutagenesis studies, which could aid in developing more effective CCR1-targeted therapies (Liu et al., 2012).
Clinical Trials Learning : Several CCR1 antagonists have undergone clinical trials for various inflammatory diseases, offering insights into their efficacy and potential applications (Gladue et al., 2010).
Mechanism of Action
CCR1 antagonists work by blocking the trafficking of monocytes to the site of inflammation and blocking the upregulation of cytokines, adhesion molecules, and MMPs to slow the progression of joint damage in RA . CCL1 follows a two-step, two-site binding sequence to CCR8 and that antibody-mediated inhibition of CCL1 signaling can occur by preventing the second binding event .
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQATVYJKMMHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCR1 antagonist 8 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


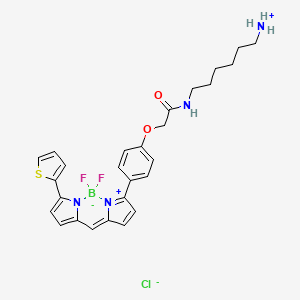


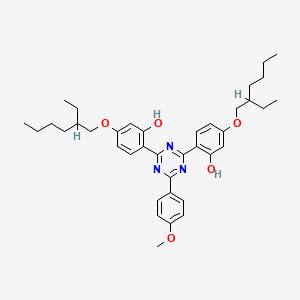


![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)
